2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide
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Overview
Description
2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a triazine ring substituted with morpholine groups, a methoxyphenyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions.
Substitution Reaction: The triazine core is then subjected to a substitution reaction with 2-methoxyphenylhydrazine to introduce the hydrazinecarbothioamide group.
Final Assembly: The final compound is obtained by coupling the substituted triazine with the appropriate thiocarbonyl reagent under specific conditions to form the hydrazinecarbothioamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazinecarbothioamide moiety, potentially converting it to hydrazine derivatives.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Functionalized triazine derivatives with diverse substituents.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with biological macromolecules.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry:
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Chemistry: Incorporated into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism by which 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide exerts its effects involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in enzymes or receptors, while the hydrazinecarbothioamide moiety can form covalent bonds with biological macromolecules, leading to inhibition or modulation of their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
- 2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide
- 2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy vs. phenyl) can significantly alter the compound’s reactivity and biological activity.
- Reactivity: The methoxy group in 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)hydrazinecarbothioamide may enhance its nucleophilicity compared to its analogs.
- Biological Activity: Variations in substituents can lead to differences in the compound’s ability to interact with biological targets, potentially resulting in varied pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(2-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O3S/c1-28-15-5-3-2-4-14(15)20-19(31)25-24-16-21-17(26-6-10-29-11-7-26)23-18(22-16)27-8-12-30-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,31)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDJYBSPRJOBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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